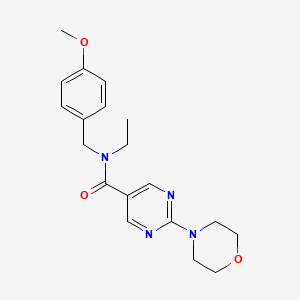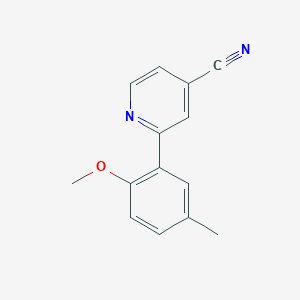![molecular formula C14H19F2NO2S B3815583 3-[2-(2,4-difluorophenyl)ethyl]-1-(methylsulfonyl)piperidine](/img/structure/B3815583.png)
3-[2-(2,4-difluorophenyl)ethyl]-1-(methylsulfonyl)piperidine
描述
3-[2-(2,4-difluorophenyl)ethyl]-1-(methylsulfonyl)piperidine, also known as DSP-4, is a chemical compound that has been widely used in scientific research for over 30 years. DSP-4 is a potent neurotoxin that selectively damages noradrenergic neurons in the brain, making it a valuable tool for studying the role of the noradrenergic system in various physiological and pathological processes.
作用机制
3-[2-(2,4-difluorophenyl)ethyl]-1-(methylsulfonyl)piperidine selectively damages noradrenergic neurons by binding to the norepinephrine transporter (NET) and causing the release of toxic levels of norepinephrine into the cytoplasm of the neuron. This leads to the formation of reactive oxygen species (ROS) and oxidative stress, ultimately resulting in the death of the neuron.
Biochemical and Physiological Effects:
The selective depletion of noradrenergic neurons by 3-[2-(2,4-difluorophenyl)ethyl]-1-(methylsulfonyl)piperidine has been shown to have a wide range of effects on behavior and physiology. Studies have demonstrated that 3-[2-(2,4-difluorophenyl)ethyl]-1-(methylsulfonyl)piperidine-induced noradrenaline depletion leads to increased anxiety-like behavior, impaired learning and memory, and altered responses to stress. Additionally, 3-[2-(2,4-difluorophenyl)ethyl]-1-(methylsulfonyl)piperidine has been shown to affect cardiovascular function, thermoregulation, and immune function.
实验室实验的优点和局限性
One of the main advantages of using 3-[2-(2,4-difluorophenyl)ethyl]-1-(methylsulfonyl)piperidine in scientific research is its selectivity for noradrenergic neurons, which allows for precise manipulation of the noradrenergic system in specific brain regions. However, the use of 3-[2-(2,4-difluorophenyl)ethyl]-1-(methylsulfonyl)piperidine also has several limitations, including the potential for off-target effects on other neurotransmitter systems, the need for careful dosing and timing to avoid non-specific effects, and the potential for compensatory changes in other neurotransmitter systems following noradrenaline depletion.
未来方向
There are several future directions for research involving 3-[2-(2,4-difluorophenyl)ethyl]-1-(methylsulfonyl)piperidine, including the development of new animal models of psychiatric and neurological disorders using 3-[2-(2,4-difluorophenyl)ethyl]-1-(methylsulfonyl)piperidine-induced noradrenaline depletion, the investigation of the role of the noradrenergic system in drug addiction and withdrawal, and the development of new pharmacological treatments for disorders involving noradrenergic dysfunction. Additionally, further research is needed to fully understand the mechanisms underlying the effects of 3-[2-(2,4-difluorophenyl)ethyl]-1-(methylsulfonyl)piperidine on behavior and physiology, and to develop new methods for selectively manipulating the noradrenergic system in vivo.
科学研究应用
3-[2-(2,4-difluorophenyl)ethyl]-1-(methylsulfonyl)piperidine has been used extensively in scientific research to study the role of the noradrenergic system in various physiological and pathological processes, including stress, anxiety, depression, learning and memory, and drug addiction. 3-[2-(2,4-difluorophenyl)ethyl]-1-(methylsulfonyl)piperidine is particularly useful for selectively damaging noradrenergic neurons in specific brain regions, allowing researchers to study the effects of noradrenaline depletion on behavior and physiology.
属性
IUPAC Name |
3-[2-(2,4-difluorophenyl)ethyl]-1-methylsulfonylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F2NO2S/c1-20(18,19)17-8-2-3-11(10-17)4-5-12-6-7-13(15)9-14(12)16/h6-7,9,11H,2-5,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCJFIIQBWISMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)CCC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2,4-Difluorophenyl)ethyl]-1-(methylsulfonyl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(2-pyridinyl)ethyl]-5-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B3815507.png)

![4-[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)pyrrolidin-2-yl]-3,5-dimethylisoxazole](/img/structure/B3815526.png)
![1-{3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B3815533.png)
![(dicyclopropylmethyl){[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B3815539.png)
![4-methyl-6-({2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}carbonyl)-2-pyrimidinamine](/img/structure/B3815540.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B3815543.png)
![4-[(1-{[1-(1H-pyrrol-2-ylcarbonyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]morpholine trifluoroacetate](/img/structure/B3815550.png)
![ethyl 4-{[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]acetyl}-1-piperazinecarboxylate](/img/structure/B3815552.png)
![N-(3-{[(1S*,6R*)-4-oxo-3,9-diazabicyclo[4.2.1]non-9-yl]carbonyl}phenyl)pentanamide](/img/structure/B3815559.png)

![5-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]-2-(2-phenylethyl)-1,3-benzoxazole](/img/structure/B3815579.png)
![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-methyl-1,4-diazepan-5-one](/img/structure/B3815584.png)
